molecular formula C42H64O19 B1212288 Thevetin A CAS No. 37933-66-7

Thevetin A

Cat. No. B1212288
CAS RN: 37933-66-7
M. Wt: 872.9 g/mol
InChI Key: WPNLWBRKPZXVGD-QMFRUYISSA-N
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Description

Synthesis Analysis

Thevetin A, along with other thevetia cardiac glycosides or thevetosides (thevetin B, and C, acetylthevetin A, B and C), were identified from the methanol extract of seeds of Cascabela thevetioides . This was achieved by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .


Molecular Structure Analysis

Thevetin A has a molecular formula of C42H64O19 . Its molecular weight is 872.9 g/mol . The IUPAC name for Thevetin A is (3 S ,5 R ,8 R ,9 S ,10 R ,13 R ,14 S ,17 R )-14-hydroxy-3- [ (2 R ,3 S ,4 S ,5 S ,6 S )-3-hydroxy-4-methoxy-6-methyl-5- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- [ [ (2 R ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17- (5-oxo-2 H -furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta [a]phenanthrene-10-carbaldehyde .


Physical And Chemical Properties Analysis

Thevetin A has a molecular formula of C42H64O19 and a molecular weight of 872.9 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Cardiac Therapeutics

Thevetin A: is primarily recognized for its cardiotonic properties, similar to digitalis. It acts on the heart muscle to increase contraction strength, making it a valuable compound in treating heart failure and other cardiac conditions . However, due to its high toxicity, its use is carefully controlled and often considered only when other treatments are not viable.

Pharmacological Research

In pharmacology, Thevetin A serves as a reference compound for studying the effects of cardiac glycosides on heart tissue. Researchers use it to understand the mechanisms of drug action on cardiac cells, which can lead to the development of new therapeutic agents with improved safety profiles .

Toxicology

Thevetin A is also used in toxicological studies due to its potent nature. It helps in understanding the physiological responses to cardiac glycoside poisoning and the development of appropriate treatment protocols for such emergencies .

Neurological Studies

Research has indicated that cardiac glycosides like Thevetin A may have neuroprotective effects. Studies are exploring its potential in treating neurodegenerative diseases, although this application is still in the early stages of investigation .

Anti-Cancer Research

Emerging studies suggest that Thevetin A might exhibit anti-cancer properties by inducing apoptosis in certain cancer cell lines. This application is being explored to develop novel anti-cancer drugs that specifically target cancer cells without harming healthy tissue .

Agricultural Applications

Interestingly, Thevetin A has been studied for its potential use as a natural pesticide. Its toxic properties could be harnessed to control pests in agricultural settings, providing an organic alternative to chemical pesticides .

Mechanism of Action

Thevetin A has a digitalis-like action on amphibian and mammalian hearts . Its minimal systolic dose in frogs lies between 0.004 and 0.005 mgm. per gram, and its cat unit is 0.85 mgm. per kilogram .

Safety and Hazards

Thevetin A is a component of Thevetia peruviana, which is known to be potentially lethal after ingestion . All parts of these plants are toxic, and contain a variety of cardiac glycosides including nerifolin, thevetin A, Thevetin B and oleandrin . Ingestion of oleander results in nausea, vomiting, abdominal pain, dirrhoea, disrhythmias and hyperkailemia . Clinical management of poisoning by either N.oleander or T.peruviana involves administration of activated charcoal and supportive care .

Future Directions

Thevetin A and other cardiac glycosides have potential therapeutic applications, particularly in the treatment of various cancers . Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis . Improved algorithms and models for network analysis would substantially increase the probability of finding druggable transcription factor targets .

properties

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLWBRKPZXVGD-QMFRUYISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043293
Record name Thevetin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

872.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thevetin A

CAS RN

37933-66-7
Record name Thevetin A
Source CAS Common Chemistry
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Record name Thevetin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thevetin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide
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Record name THEVETIN A
Source FDA Global Substance Registration System (GSRS)
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